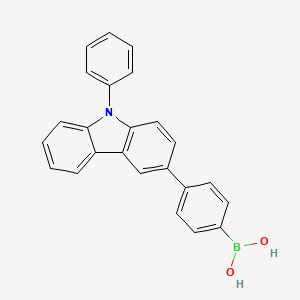

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRUXMJHALVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: Properties, Synthesis, and Applications

Executive Summary

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a highly functionalized organic compound of significant interest to researchers in materials science and medicinal chemistry. Its unique molecular architecture, which combines a rigid, electron-rich 9-phenyl-9H-carbazole core with a versatile phenylboronic acid moiety, establishes it as a critical building block for the synthesis of complex molecular systems. The carbazole unit provides desirable photophysical and electronic properties, while the boronic acid group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth examination of its physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its primary applications in the development of advanced organic electronic materials and as an intermediate in pharmaceutical synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

The carbazole heterocycle is a cornerstone in the design of functional organic materials, prized for its thermal stability, high hole mobility, and tunable electronic properties. The strategic placement of a phenyl group on the carbazole nitrogen (N-9) enhances solubility and thermal stability while influencing the electronic energy levels of the core.

This compound leverages this high-performance core. The molecule is intelligently functionalized at the C-3 position with a phenylboronic acid group. This design is not arbitrary; it positions the reactive boronic acid at a key vector for extending the molecule's π-conjugated system. This makes it an invaluable intermediate for creating larger, well-defined molecular architectures. Its primary utility lies in its role as a precursor in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct biaryl systems.[1][2] These systems are central to the performance of organic light-emitting diodes (OLEDs) and the structure of many pharmaceutical compounds.[3][4]

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a synthetic building block dictate its handling, reactivity, and suitability for various applications. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from closely related analogs and fundamental chemical principles.

| Property | Value / Description | Rationale & Source |

| Molecular Formula | C₂₄H₁₈BNO₂ | Calculated from structure. |

| Molecular Weight | 363.22 g/mol | Calculated from formula. |

| Appearance | Expected to be a white to off-white solid powder or crystalline solid. | Typical appearance for similar arylboronic acids and carbazole derivatives.[5][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, Dioxane, Toluene, and Chloroform. | The large, nonpolar carbazole and phenyl groups dominate, limiting aqueous solubility, a common trait for such compounds.[4][5][7] |

| Thermal Stability | Predicted Boiling Point: >470 °C at 760 mmHg. High thermal stability is expected. | Carbazole-based materials are known for their high thermal stability, essential for applications like OLEDs which operate at elevated temperatures.[5][7] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Boronic acids can undergo dehydration to form boroxine anhydrides and are sensitive to air and light.[8][9][10] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most logically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Retrosynthetic Strategy & Workflow

The most direct disconnection is the C-C bond between the carbazole C-3 position and the phenylboronic acid ring. This leads to two commercially available or readily synthesized precursors: 3-bromo-9-phenyl-9H-carbazole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid (a stable pinacol ester of the diboronic acid).

Caption: Synthetic workflow for the target compound via Miyaura borylation.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of the pinacol ester, which is often preferred for its stability and ease of purification, followed by hydrolysis to the final boronic acid.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-3 mol%.[11]

-

Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification (Pinacol Ester):

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the boronic acid pinacol ester.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the purified pinacol ester in a solvent mixture such as THF/water.

-

Add an acid (e.g., 2M HCl) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final this compound.

-

Rationale for Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability in C-B bond formation reactions.[11] The dppf ligand is robust and promotes efficient catalytic turnover.

-

Base: Potassium acetate (KOAc) is a mild base sufficient for the Miyaura borylation catalytic cycle. For the subsequent Suzuki coupling using the boronic acid, a stronger base like K₂CO₃ or Cs₂CO₃ is typically required to activate the boronic acid for transmetalation.[7]

-

Inert Atmosphere: The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.

Core Applications & Mechanistic Insights

The utility of this compound stems directly from its hybrid structure, making it a valuable asset in both materials science and synthetic chemistry.

Organic Electronics: Building Blocks for OLEDs

In the field of OLEDs, carbazole derivatives are widely used as hole-transporting materials (HTMs).[3][7] The 9-phenylcarbazole core of the title compound provides a high glass transition temperature and good thermal stability, which are crucial for device longevity. The boronic acid functionality allows it to be easily incorporated into larger, more complex molecular or polymeric structures through Suzuki coupling.[7] By coupling it with various electron-deficient aryl halides, researchers can precisely tune the HOMO/LUMO energy levels, emission color, and charge-transport properties of the resulting material.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction's reliability and scope make this compound a powerful tool for constructing complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials. [1][12][13]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: Based on data for analogous arylboronic acids, this compound should be considered a skin and eye irritant. [8][14][15]GHS classifications typically include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). [14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves. [9][14][16]* Handling: Avoid creating dust. [17]Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water. [16]For eye contact, rinse cautiously with water for several minutes. [8]* Storage: Keep the container tightly sealed and store in a cool, dry, and dark place to prevent degradation, particularly the formation of the corresponding boroxine anhydride. [10][18]

Conclusion

This compound is more than just a chemical compound; it is a strategic design element for molecular engineering. Its structure provides a robust, electronically active core derived from the 9-phenylcarbazole unit, while the phenylboronic acid moiety offers a reliable and versatile point of attachment for building larger, more complex functional molecules. For researchers in OLED development, it is a key precursor for next-generation hole-transporting and emissive materials. For medicinal chemists, it is a valuable intermediate for accessing novel biaryl scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in advanced scientific applications.

References

-

This compound - MySkinRecipes. MySkinRecipes.[Link]

-

9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 - Home Sunshine Pharma. Home Sunshine Pharma.[Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - Semantic Scholar. Semantic Scholar.[Link]

-

Suzuki-Miyaura Coupling Reaction in Aqueous Media. Royal Society of Chemistry.[Link]

-

Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PubMed Central. National Center for Biotechnology Information.[Link]

-

C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... - ResearchGate. ResearchGate.[Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. ResearchGate.[Link]

-

Suzuki cross-coupling reaction - YouTube. ChemHelpASAP on YouTube.[Link]

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. National Center for Biotechnology Information.[Link]

-

3-(9H-Carbazol-9-yl)phenylboronic Acid | C18H14BNO2 - PubChem. National Center for Biotechnology Information.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 5. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemscene.com [chemscene.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. (4-(9H-Carbazol-9-yl)phenyl)boronic acid | 419536-33-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 3-(9H-Carbazol-9-yl)phenylboronic Acid | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. capotchem.cn [capotchem.cn]

- 18. CAS 854952-58-2 | (9-Phenyl-9H-carbazol-3-yl)boronic acid - Synblock [synblock.com]

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS number

An In-depth Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Introduction: A Pivotal Building Block in Modern Chemistry

This compound, identified by CAS Number 1240963-55-6 , is a highly specialized organic compound that stands at the intersection of materials science and pharmaceutical development.[1] Its molecular architecture, featuring a rigid, electron-rich 9-phenyl-9H-carbazole core linked to a phenylboronic acid moiety, imparts a unique combination of photophysical, electronic, and reactive properties. The carbazole unit is a well-established scaffold known for its charge-transport capabilities, making it a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs).[2][3] Simultaneously, the boronic acid functional group is the linchpin for one of modern organic synthesis's most powerful tools: the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in the efficient construction of carbon-carbon bonds, a critical step in the synthesis of complex small-molecule drug candidates.[4][5]

This guide serves as a technical resource for researchers and scientists, providing in-depth information on the compound's properties, synthesis, and core applications, with a particular focus on the experimental logic and protocols that underpin its use in the laboratory.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its reliable application. The data presented below are essential for reaction planning, analytical method development, and quality control.

| Property | Value | Reference |

| CAS Number | 1240963-55-6 | [1] |

| Molecular Formula | C₂₄H₁₈BNO₂ | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [6] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Room temperature, in a dry, dark place | [1][7] |

Spectroscopic Insights: While a specific, dedicated spectroscopic study for this exact isomer is not publicly available, its spectral characteristics can be reliably inferred from extensive studies on closely related analogues like 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester.[8]

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The distinct electronic environments of the protons on the carbazole and the two phenyl rings will result in a characteristic pattern of doublets, triplets, and multiplets. The two protons of the boronic acid (-OH)₂ group would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will display numerous signals in the aromatic region (100-150 ppm), corresponding to the 24 carbon atoms in the molecule.[8] Carbons directly attached to nitrogen or involved in the boronic acid linkage will have distinct chemical shifts.

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic rings (~3050 cm⁻¹), C=C stretching vibrations within the rings (1600-1450 cm⁻¹), and a strong, broad O-H stretch from the boronic acid group (~3300 cm⁻¹). A B-O stretching vibration is also expected around 1350 cm⁻¹.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that leverages cornerstone reactions in organic chemistry. A logical and efficient pathway involves the initial construction of the core biaryl system, followed by the introduction of the boronic acid moiety.

This synthetic design is rooted in established, high-yielding transformations. The initial Suzuki coupling builds the key C-C bond.[9] The subsequent steps convert the resulting phenol into a triflate, an excellent leaving group for the final palladium-catalyzed Miyaura borylation, which installs the desired boronic acid (via its pinacol ester intermediate).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this boronic acid is as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and organohalides.[4] It enables the modular assembly of complex molecular scaffolds, accelerating the Structure-Activity Relationship (SAR) studies that are vital for drug discovery.[4][10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide partner.

Materials:

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.1 eq).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq).

-

Inerting: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent & Catalyst: Add the degassed solvent system via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Relevance in Drug Discovery & Material Science

The carbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its rigid, planar nature allows it to effectively interact with biological targets. By using the title boronic acid, drug discovery teams can rapidly synthesize libraries of novel carbazole-containing biaryls to probe target binding pockets, for example, in the development of kinase inhibitors for oncology.

In materials science, this compound is a key intermediate for synthesizing host and emissive materials for OLEDs. The high triplet energy and good charge carrier mobility of the 9-phenylcarbazole unit are desirable properties for achieving high-efficiency blue phosphorescent OLEDs.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazards: Boronic acids, in general, are classified as irritants. This compound may cause skin and serious eye irritation. It is harmful if swallowed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[1][7] Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides), though this process is often reversible.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its strategic design allows chemists to readily access complex molecular architectures that are critical for advancing both human health and technology. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to harness its full potential in the development of next-generation pharmaceuticals and electronic materials.

References

-

Sas EB, et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available from: [Link]

-

ResearchGate. Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Available from: [Link]

-

Li, J., & Eastgate, M. D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 164. Available from: [Link]

-

Wang, X., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8, 14942. Available from: [Link]

-

Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(2), 1-5. Available from: [Link]

-

Boron Molecular. The Crucial Role of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid in OLED Innovation. Available from: [Link]

-

Pinto, D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Boron Molecular. (9-phenyl)carbazole-3-boronic acid. Available from: [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Chem-Impex. 3-(9H-Carbazol-9-yl)phenylboronic acid (contains varying amounts of an.... Available from: [Link]

-

Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cphi-online.com [cphi-online.com]

- 7. (4-(9H-Carbazol-9-yl)phenyl)boronic acid | 419536-33-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and key applications, with a focus on the underlying chemical principles and experimental rationale.

Molecular Structure and Properties

The molecular structure of (4-(9--phenyl-9H-carbazol-3-yl)phenyl)boronic acid, with the chemical formula C₂₄H₁₈BNO₂, is characterized by a central carbazole ring system. A phenyl group is attached to the nitrogen atom of the carbazole (position 9), and a phenylboronic acid moiety is connected at the 3-position of the carbazole core.

| Property | Value | Source |

| CAS Number | 1240963-55-6 | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| Molecular Formula | C₂₄H₁₈BNO₂ | [1] |

| Physical State | Solid | |

| Storage | Room temperature, dry conditions | [1] |

The carbazole moiety imparts significant thermal stability and desirable electronic properties, particularly hole-transporting capabilities, which are crucial for applications in organic electronics. The boronic acid group is a versatile functional handle, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the initial preparation of a key intermediate, 3-(4-bromophenyl)-9-phenyl-9H-carbazole, followed by a borylation reaction to introduce the boronic acid functionality.

Part 1: Synthesis of the Precursor: 3-(4-bromophenyl)-9-phenyl-9H-carbazole

The synthesis of this crucial precursor can be achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromo-9-phenyl-9H-carbazole and 4-bromophenylboronic acid.

This intermediate is prepared via an N-arylation of 3-bromocarbazole with a suitable phenyl source, such as iodobenzene or bromobenzene. A common method involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Protocol: Ullmann Condensation for 3-bromo-9-phenyl-9H-carbazole [2]

-

To a dry reaction flask, add 3-bromo-9H-carbazole (1.0 eq.), bromobenzene (1.0 eq.), copper powder (2.0 eq.), potassium acetate (2.0 eq.), and dibenzo-18-crown-6 (0.3 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with dichloromethane (DCM) or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 3-bromo-9-phenyl-9H-carbazole. A yield of approximately 71% can be expected.[2] High-resolution mass spectrometry should confirm the molecular formula C₁₈H₁₂BrN.[2]

Causality Behind Experimental Choices:

-

Copper Catalyst: The Ullmann condensation traditionally relies on a copper catalyst to facilitate the C-N bond formation between the carbazole nitrogen and the aryl halide.

-

Dibenzo-18-crown-6: This crown ether is used to solubilize the potassium acetate in the organic solvent, thereby increasing the effective concentration of the base.

-

Potassium Acetate: A mild base is required to deprotonate the carbazole nitrogen, activating it for nucleophilic attack.

-

High Temperature: The Ullmann reaction typically requires elevated temperatures to overcome the activation energy for the C-N coupling.

With the brominated carbazole in hand, the next step is to introduce the 4-bromophenyl group.

Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield 3-(4-bromophenyl)-9-phenyl-9H-carbazole.

Diagram of Suzuki-Miyaura Coupling Workflow:

Sources

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Abstract

This compound is a complex organic molecule with significant potential in the fields of organic electronics and pharmaceutical development.[1][2] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and the inherent photophysical properties of the carbazole core make it a compound of high interest.[1][3] However, the successful application of this compound is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physicochemical parameter in drug discovery and materials science.[4] For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Synthesis: In synthetic organic chemistry, particularly in widely used applications like Suzuki-Miyaura coupling, the solubility of reactants directly impacts reaction rates and yields.[3]

-

Pharmaceutical Formulation: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[4][5]

-

Material Science Applications: For applications in organic light-emitting diodes (OLEDs) and other electronic materials, solubility in organic solvents is crucial for solution-based processing and thin-film deposition.[1][2]

This guide will delve into the structural features of this compound that influence its solubility and provide detailed protocols for its experimental determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of this compound, with its large, nonpolar carbazole and phenyl groups, suggests a generally low solubility in polar solvents like water. One supplier notes that the compound is "slightly soluble in water".[8]

The presence of the boronic acid functional group (-B(OH)₂) introduces a polar component to the molecule, capable of forming hydrogen bonds.[9] This suggests that the compound will likely exhibit better solubility in polar organic solvents. Phenylboronic acid, a related but simpler compound, is soluble in most polar organic solvents.[9] For arylboronic acids in general, ethers and ketones have been shown to be effective solvents.[10]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for generating reliable and reproducible data. The following sections outline a comprehensive experimental workflow.

Materials and Equipment

-

This compound (purity ≥98%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, toluene, hexane)

Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or THF) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial.[4]

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to the compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

-

Data Presentation

The solubility data should be presented in a clear and concise manner.

| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25 °C |

| Hexane | 1.9 | Hypothetical Data |

| Toluene | 2.4 | Hypothetical Data |

| Ethyl Acetate | 6.0 | Hypothetical Data |

| Tetrahydrofuran (THF) | 7.6 | Hypothetical Data |

| Acetone | 21 | Hypothetical Data |

| Acetonitrile | 37.5 | Hypothetical Data |

| N,N-Dimethylformamide (DMF) | 38.3 | Hypothetical Data |

| Dimethyl Sulfoxide (DMSO) | 47 | Hypothetical Data |

| Methanol | 33 | Hypothetical Data |

| Water | 80.1 | Hypothetical Data |

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium. The boronic acid moiety can exist in equilibrium with a boronate species, and thus pH can influence solubility.[11]

-

Compound Stability: It is crucial to ensure that the compound does not degrade in the chosen solvent during the equilibration period. Stability can be assessed by comparing the HPLC chromatogram of the sample to that of a freshly prepared standard.

Conclusion

A thorough understanding of the solubility of this compound is fundamental to its successful application in both academic research and industrial development. The experimental framework provided in this guide offers a robust methodology for obtaining accurate and reliable solubility data. By systematically evaluating its solubility in a range of solvents, researchers can optimize reaction conditions, formulate effective delivery systems, and advance the development of novel materials and therapeutics.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. (2025, August 7). Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). Retrieved from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Design and discovery of boronic acid drugs. (2020, June 1). PubMed. Retrieved from [Link]

-

(9-phenyl)carbazole-3-boronic acid. (n.d.). Hampton Research. Retrieved from [Link]

-

Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

- 11. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Introduction

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is a complex organic molecule of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar carbazole core, extended conjugation through the biphenyl system, and the reactive boronic acid moiety make it a valuable building block in the synthesis of advanced materials. It is particularly noted for its application in Organic Light-Emitting Diodes (OLEDs), where the carbazole unit provides excellent hole-transporting properties, and in Suzuki-Miyaura cross-coupling reactions to construct even more complex molecular architectures[1].

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages detailed spectroscopic analysis of closely related analogues, established principles of analytical chemistry, and computational studies to present a robust, predictive characterization. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific principles.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a central carbazole ring system. A phenyl group is attached to the nitrogen atom (position 9), and a phenylboronic acid group is attached at the 3-position of the carbazole.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a synthesized compound.

Expected Data

For this compound (C₂₄H₁₈BNO₂), the expected mass spectrometric data is as follows:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₄H₁₈BNO₂ | Based on the chemical structure. |

| Monoisotopic Mass | 363.1431 g/mol | Calculated using the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O). |

| Expected [M+H]⁺ | 364.1509 m/z | For Electrospray Ionization (ESI) in positive mode. |

| Expected [M-H]⁻ | 362.1353 m/z | For ESI in negative mode. |

| Key Fragments | Loss of H₂O, loss of B(OH)₂, cleavage of the phenyl-carbazole bond. | Common fragmentation pathways for boronic acids and complex aromatics. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to confirm the elemental composition with high accuracy.

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The predicted chemical shifts below are based on analyses of similar carbazole and phenylboronic acid structures.[2][3]

¹H NMR Spectroscopy

The complex aromatic nature of this molecule results in a crowded aromatic region in the ¹H NMR spectrum. High-field NMR (≥400 MHz) is essential for resolving the distinct proton signals.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.70 | s | 1H | H (Carbazole, C4-H or C5-H) | Deshielded proton adjacent to both a phenyl and the carbazole nitrogen. |

| ~8.30 | d | 1H | H (Carbazole) | Aromatic proton on the carbazole core. |

| ~8.00 | s | 2H | -B(OH)₂ | The two hydroxyl protons of the boronic acid are typically broad and may exchange with water. |

| ~7.90 - 7.20 | m | 14H | Ar-H | Overlapping multiplets from the 9-phenyl and 3-phenyl rings, and remaining carbazole protons. |

¹³C NMR Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-130 | Ar-C (Quaternary) | Includes C-N, C-C, and C-B quaternary carbons. The carbon attached to boron (ipso-carbon) can be broad or difficult to observe.[4] |

| ~130-120 | Ar-CH | Aromatic carbons from all three phenyl rings and the carbazole core. |

| ~115-109 | Ar-CH (Carbazole) | Carbons on the carbazole ring often appear slightly upfield compared to standard benzene rings. |

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data

The FT-IR spectrum will be dominated by absorptions from the aromatic rings and the characteristic vibrations of the boronic acid group.

Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400-3200 (broad) | O-H stretch | Boronic acid, -B(OH)₂ | A broad band characteristic of hydrogen-bonded hydroxyl groups.[5] |

| ~3100-3000 | C-H stretch | Aromatic C-H | Sharp, medium-intensity peaks typical for sp² C-H bonds. |

| ~1610-1580 | C=C stretch | Aromatic rings | Strong absorptions from the stretching of carbon-carbon double bonds in the rings. |

| ~1450 | C=C stretch | Aromatic rings | Another characteristic aromatic ring vibration. |

| ~1380-1330 | B-O stretch | Boronic acid, B-O | A strong, characteristic absorption for the boron-oxygen single bond.[5][6] |

| ~1240 | C-N stretch | Aryl-N (Carbazole) | Stretching vibration of the carbon-nitrogen bond in the carbazole ring.[3] |

| ~820-750 | C-H out-of-plane bend | Aromatic C-H | Strong bands whose exact position depends on the substitution pattern of the aromatic rings. |

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. High-resolution mass spectrometry confirms its elemental composition, while high-field ¹H and ¹³C NMR spectroscopy elucidates its complex aromatic structure. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the boronic acid moiety. The predictive data and robust protocols outlined in this guide provide researchers and drug development professionals with a solid framework for the synthesis, verification, and application of this important chemical building block.

References

-

Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link][2]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link][4]

-

Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link][3]

-

Taylor, M. J., and Smith, J. D. (1974). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Journal of the Chemical Society, Dalton Transactions, (14), 1549-1552. Available at: [Link][5]

-

Ozen, F., et al. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Reactive and Functional Polymers, 127, 19-27. Available at: [Link][6]

Sources

An In-Depth Technical Guide to the Thermal Stability of Carbazole Boronic Acid Derivatives

Introduction: Bridging Synthesis and Application

Carbazole derivatives are foundational building blocks in modern materials science and medicinal chemistry, prized for their exceptional electronic properties, high thermal stability, and versatile functionality.[1][2] Their rigid, aromatic structure confers stability, making them ideal candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as hole-transporting materials.[3][4] In parallel, boronic acids and their esters are indispensable reagents in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[5][6] The boronic acid moiety is also a key pharmacophore in several approved drugs, valued for its ability to form reversible covalent bonds with biological targets.[6][7]

The convergence of these two chemical entities—the carbazole core and the boronic acid functional group—creates a class of molecules with immense potential. However, the successful transition of these derivatives from laboratory synthesis to real-world applications hinges on a critical, often overlooked, parameter: thermal stability. For an OLED emitter, thermal stability dictates device lifetime and performance.[8] For a pharmaceutical intermediate, it impacts synthesis, purification, and storage protocols. This guide provides an in-depth analysis of the factors governing the thermal stability of carbazole boronic acid derivatives, the methodologies for its characterization, and strategies for mitigating degradation.

Pillar 1: Fundamental Drivers of Thermal Stability and Degradation

The overall thermal stability of a carbazole boronic acid derivative is not monolithic; it is a composite of the inherent stability of the carbazole framework and the potential lability of the boronic acid group.

The Robust Carbazole Core

The carbazole nucleus is exceptionally stable due to its fused aromatic ring system.[1] This rigidity and extensive π-conjugation mean that significant thermal energy is required to initiate decomposition of the core structure itself. Thermal decomposition temperatures (Td) for many carbazole-based materials, where Td is often defined as the temperature of 5% mass loss, can exceed 300-400°C.[9]

The Susceptible Boronic Acid Moiety

In contrast, the boronic acid group introduces specific pathways for thermal and chemical degradation. Understanding these pathways is the primary challenge in ensuring the stability of the entire molecule.

-

Protodeboronation: This is arguably the most common degradation route for aryl boronic acids.[10][11] It involves the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom and releasing boric acid.[12][13] The reaction is highly sensitive to pH, temperature, and the presence of catalysts. Studies have shown that protodeboronation is often rapid under strongly acidic or basic conditions and slowest near a neutral pH of approximately 5.[10][11]

-

Oxidation: The boronic acid group is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which can convert the boronic acid into a phenol.[14][15] This pathway is a significant concern in biological contexts and during material processing under ambient conditions.

-

Anhydride Formation (Boroxines): Boronic acids can undergo intermolecular dehydration, especially upon heating, to form cyclic trimers known as boroxines.[5] While this is often a reversible process upon exposure to water, the formation of boroxines alters the compound's physical and chemical properties, which can impact reactivity and solubility.

The Influence of Molecular Structure

-

Esterification: A primary strategy to protect the boronic acid group is to convert it into a boronic ester, commonly a pinacol ester.[16][17] This transformation enhances stability by sterically shielding the boron atom from water and oxidants, thereby inhibiting protodeboronation and oxidation.[5][12] However, the choice of the diol for esterification is critical, as some cyclic esters can exhibit different hydrolysis rates.[12][13]

-

Substituent Effects: The electronic nature of substituents on both the carbazole and the phenylboronic acid rings can modulate stability. Electron-withdrawing groups attached to the aromatic ring of the boronic acid increase its Lewis acidity and can influence the rate of degradation.[6][18] On the carbazole core, substituents can alter the overall electron density and steric environment, which may have secondary effects on the C-B bond strength and susceptibility to degradation.[19]

Pillar 2: Analytical Characterization Workflows

Accurate assessment of thermal stability requires a multi-faceted approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[20][21] These techniques provide complementary information about decomposition and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature, providing a direct measure of its decomposition temperature and thermal stability.[22][23]

Generalized Experimental Protocol: TGA

-

Sample Preparation: Precisely weigh 5-10 mg of the carbazole boronic acid derivative into a clean, inert TGA pan (e.g., alumina or platinum).[8] Ensure the sample is a fine, uniform powder to promote even heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[8]

-

Temperature Program:

-

Data Analysis: Plot the sample mass percentage (y-axis) against temperature (x-axis). The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[8][9]

`dot digraph "TGA_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Standard workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to identify phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[9][25] The Tg is particularly critical for amorphous materials used in OLEDs, as it relates to the morphological stability of the thin film.[8]

Generalized Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan. Hermetically seal the pan to contain any volatiles and ensure good thermal contact.[8]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Maintain an inert nitrogen atmosphere during the analysis.

-

Temperature Program (Heat-Cool-Heat):

-

First Heating Scan: Heat the sample at a defined rate (e.g., 10°C/min) to a temperature above its expected melting point. This step serves to erase the sample's prior thermal history.[24]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C or -50°C).

-

Second Heating Scan: Reheat the sample at the same rate as the first scan (10°C/min). Data from this second heating run is typically used for analysis, as it reflects the intrinsic properties of the material.[9]

-

-

Data Analysis: Plot the heat flow (y-axis) against temperature (x-axis).

-

The glass transition (Tg) is observed as a step-like change in the baseline.

-

The melting point (Tm) is identified as an endothermic peak (heat absorption).

-

The crystallization temperature (Tc) is identified as an exothermic peak (heat release) during the cooling scan.

-

`dot digraph "DSC_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Standard workflow for DSC analysis.

Pillar 3: Data Interpretation and Mitigation Strategies

Interpreting thermal analysis data within the context of molecular structure provides actionable insights for researchers.

Quantitative Data Summary

While comprehensive thermal data for a wide range of carbazole boronic acid derivatives is not centrally compiled, analysis of related carbazole structures provides a valuable baseline. The introduction of a boronic acid or boronic ester group can influence these values, typically by providing a lower-temperature pathway for initial degradation before the carbazole core decomposes.

| Compound Class/Derivative | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference(s) |

| Carbazole-based compound 7a | 291 (5% loss) | N/A | 95 | [9] |

| Carbazole-based compound 7b | 307 (5% loss) | N/A | 86 | [9] |

| Oxetane-functionalized Carbazoles | > 360 (5% loss) | 142 - 162 | >250 | [8] |

| Carbazole/Dibenzofuran HTMs | Up to 400 (5% loss) | > 190 | N/A | |

| Conjugated Carbazole Polymer (P1) | 314 (5% loss) | N/A | N/A | [9] |

Note: "N/A" indicates data was not specified in the cited source. Td values are typically for 5% mass loss.

Degradation Pathways and Strategic Responses

The following diagram illustrates the primary degradation pathways that must be considered and mitigated.

`dot digraph "Degradation_Pathways" { graph [fontname="Arial", rankdir="LR", splines=ortho, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853", arrowhead=normal];

} ` Caption: Key degradation routes for carbazole boronic acids.

Mitigation Strategies:

-

For Protodeboronation: The most effective strategy is the conversion of the boronic acid to a stable boronic ester, such as a pinacol or neopentyl glycol ester.[10] During synthesis and workup, maintaining the pH in a range where protodeboronation is slow (around pH 5-7) can also minimize degradation.[10][11]

-

For Oxidation: Processing and storing materials under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially at elevated temperatures.[8] For applications where oxidative stress is unavoidable, the design of derivatives with intramolecular coordination to the boron center can dramatically enhance oxidative stability.[15][26]

-

For Thermal Decomposition: The inherent stability of the carbazole core is high.[27] Mitigation here is a matter of material selection. For high-temperature applications, ensuring the chosen carbazole backbone and its substituents have a sufficiently high Td is paramount. This is confirmed through rigorous TGA screening.

Conclusion

The thermal stability of carbazole boronic acid derivatives is a critical parameter that bridges their synthetic accessibility with their functional performance. While the carbazole core provides a robust, high-temperature scaffold, the boronic acid moiety introduces specific vulnerabilities, namely protodeboronation and oxidation. A thorough characterization using a combination of TGA and DSC is essential to establish a complete thermal profile, including the decomposition temperature (Td) and key phase transitions (Tg, Tm). By understanding the underlying degradation mechanisms, researchers can implement effective mitigation strategies—primarily through conversion to stable boronic esters and control of the processing environment—to unlock the full potential of these versatile and highly promising compounds in drug development and materials science.

References

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). MDPI. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). PMC - PubMed Central. [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). ResearchGate. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

-

Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. (2017). Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (2018). Chinese Journal of Organic Chemistry. [Link]

-

2.8: Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

-

(PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2022). ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). ResearchGate. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2022). PMC - NIH. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1965). DTIC. [Link]

-

Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]

-

Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. (2019). ResearchGate. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2012). ResearchGate. [Link]

-

(PDF) Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. (2021). ResearchGate. [Link]

-

DSC and TGA thermograms of the small molecules. (2018). ResearchGate. [Link]

-

Order of thermodynamic stability of representative boronic esters. (2007). ResearchGate. [Link]

-

Factors affecting the affinity of boronic acid derivatives to linear polyols: The substituents of boronic acid derivatives and relative position of dihydroxyl group in polyols. (2018). ResearchGate. [Link]

-

Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (2021). New Journal of Chemistry (RSC Publishing). [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). NIH. [Link]

-

Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

-

Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15... (2019). ResearchGate. [Link]

-

Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. (2013). ResearchGate. [Link]

-

9H-Carbazole-2-Boronic Acid Pinacol Ester. MySkinRecipes. [Link]

-

Carbazole Boronic Acid Pinacol Ester: Your Key to Advanced Materials. Okchem. [Link]

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2017). ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). MDPI. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

-

A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (2015). RSC Publishing. [Link]

-

Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. (2023). MDPI. [Link]

-

Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2017). PNCA Lab. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2010). NIH. [Link]

-

Highly twisted carbazole-borane derivatives: B–N stereodynamic analysis and consequences on their emission properties. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 9H-Carbazole-2-Boronic Acid Pinacol Ester [myskinrecipes.com]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship [mdpi.com]

- 20. mt.com [mt.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 24. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. crimsonpublishers.com [crimsonpublishers.com]

The Allure of the Phenyl-Carbazole Core: A Deep Dive into its Photophysical Properties for Advanced Applications

Abstract

Phenyl-carbazole derivatives have emerged as a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, superior charge transport capabilities, and tunable photoluminescence.[1] This in-depth technical guide provides a comprehensive exploration of the photophysical properties of this versatile molecular scaffold. We will dissect the underlying electronic transitions, detail rigorous experimental protocols for their characterization, and illuminate the structure-property relationships that govern their performance in cutting-edge applications such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique attributes of phenyl-carbazole compounds.

Foundational Principles: The Electronic Soul of Phenyl-Carbazole

The remarkable photophysical behavior of phenyl-carbazole compounds originates from their distinct electronic structure. The carbazole moiety acts as a potent electron donor, while the appended phenyl group can be functionalized to modulate the molecule's electronic properties.[2] This inherent donor-acceptor character facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process governing their emissive properties.

Absorption and Emission: A Tale of Two States

The interaction of phenyl-carbazole molecules with light is dictated by electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]

-

Absorption: The absorption of a photon promotes an electron from the HOMO to the LUMO, creating an excited singlet state (S₁). The energy of this transition, and thus the absorption wavelength, is highly dependent on the molecular structure and the polarity of the surrounding medium.[1]

-

Fluorescence: The excited molecule can relax to the ground state (S₀) by emitting a photon. This process, known as fluorescence, is a radiative decay pathway from the S₁ state. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a red-shift of the emission spectrum relative to the absorption spectrum (Stokes shift).[4]

The Jablonski Diagram: Visualizing Photophysical Pathways

The various fates of an excited molecule can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.[5]

Caption: A generalized Jablonski diagram illustrating key photophysical processes.

In addition to fluorescence, other de-excitation pathways include:

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity.[6]

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state).[6] This process is crucial for phosphorescence.

-

Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state. This is a "forbidden" transition, resulting in much longer lifetimes compared to fluorescence.[4]

Experimental Characterization: Unveiling the Photophysical Fingerprint

A comprehensive understanding of the photophysical properties of phenyl-carbazole compounds requires a suite of spectroscopic and electrochemical techniques.

Steady-State Spectroscopy: A Snapshot of Electronic Transitions

2.1.1. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic transitions from the ground state to excited states. The resulting spectrum provides information on the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε), which is a measure of the probability of the transition.[7]

Experimental Protocol: UV-Vis Spectroscopy [8]

-

Sample Preparation: Prepare a dilute solution of the phenyl-carbazole compound in a UV-transparent solvent (e.g., dichloromethane, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at λ_max.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.

-

Data Analysis: Determine the λ_max and calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

2.1.2. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after it has been excited by a specific wavelength. This provides information on the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F).[9]

Experimental Protocol: Fluorescence Spectroscopy [10]

-

Sample Preparation: Prepare a series of dilute solutions of the compound with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to avoid inner filter effects.

-

Spectrum Acquisition: Excite the sample at its λ_max and record the emission spectrum.

-

Data Analysis: Determine the λ_em. The integrated area under the emission curve is proportional to the number of emitted photons.

Time-Resolved Spectroscopy: Capturing Excited-State Dynamics

2.2.1. Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique that allows for the real-time observation of excited-state dynamics, including internal conversion, intersystem crossing, and excited-state absorption.[11][12] A short laser pulse (pump) excites the sample, and a second, delayed pulse (probe) monitors the changes in absorption as the excited states evolve over time, from femtoseconds to microseconds.[13]

Experimental Workflow: Transient Absorption Spectroscopy

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Electrochemical Characterization: Probing Frontier Molecular Orbitals

2.3.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[14] These potentials can be used to estimate the HOMO and LUMO energy levels, which are critical for designing efficient charge-transporting materials.[15]

Experimental Protocol: Cyclic Voltammetry [8]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Sample Preparation: Dissolve the phenyl-carbazole compound in the electrolyte solution.

-

Measurement: Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.

-

Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

-

Structure-Property Relationships: Tailoring Photophysical Properties

The photophysical properties of phenyl-carbazole compounds can be precisely tuned by modifying their molecular structure.

-

Substitution on the Carbazole Core: Introducing electron-donating or electron-withdrawing groups at the 3 and 6 positions of the carbazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color.[2]

-

Substitution on the Phenyl Ring: Functionalization of the N-phenyl ring also provides a means to modulate the electronic properties and influence the solid-state packing, which is crucial for charge transport in thin films.[16]

-

Extended Conjugation: Linking multiple carbazole units can extend the π-conjugation, leading to red-shifted absorption and emission spectra.[17]

Table 1: Photophysical Data of Representative Phenyl-Carbazole Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Φ_F (%) | HOMO (eV) | LUMO (eV) | Reference |

| N-phenylcarbazole | 340 | 343 | - | -5.9 | -2.4 | [18][19] |

| 3,6-Diphenyl-9-hexyl-9H-carbazole | 350-410 | 450 | 95 | - | - | [20] |

| 2-Nitro-3-phenyl-9H-carbazole | 260-410 | 400 | - | - | - | [2] |

Note: The photophysical properties are highly solvent-dependent. The values presented here are for illustrative purposes.

Applications in Advanced Materials